6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine
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Overview
Description
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine typically involves multiple steps. One common method includes the bromination of 3-amino-6-bromopyridazine, followed by a ring-closing reaction using a catalyst such as lanthanide Lewis acid . The reaction conditions are generally mild, and the process is suitable for industrial-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Radical Reactions: The compound can participate in radical reactions, which are useful for functionalizing the imidazopyrazine scaffold.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential therapeutic properties, including uterine-relaxing, antibronchospastic, and cardiac-stimulating effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, making it valuable in the development of new drugs and materials.
Biological Studies: Its unique chemical structure allows it to interact with biological targets, making it useful in studying molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms play a crucial role in its binding affinity and activity. It can modulate various biological pathways, leading to its observed therapeutic effects .
Comparison with Similar Compounds
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar scaffold and are known for their wide range of applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1208087-43-7 |
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Molecular Formula |
C7H4Br2ClN3 |
Molecular Weight |
325.39 g/mol |
IUPAC Name |
6,8-dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H4Br2ClN3/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H,1H2 |
InChI Key |
RRJJCDVQMKNNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)CCl |
Origin of Product |
United States |
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